molecular formula C21H23ClN2O4S B11122053 5-({3-[(4-Chlorophenyl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-5-oxopentanoic acid

5-({3-[(4-Chlorophenyl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-5-oxopentanoic acid

Cat. No.: B11122053
M. Wt: 434.9 g/mol
InChI Key: KMHYLCRFZNRQDT-UHFFFAOYSA-N
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Description

5-({3-[(4-Chlorophenyl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-5-oxopentanoic acid is a complex organic compound with a unique structure that includes a chlorophenyl group, a carbamoyl group, and a benzothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({3-[(4-Chlorophenyl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-5-oxopentanoic acid typically involves multiple steps, including the formation of the benzothiophene core, the introduction of the chlorophenyl group, and the addition of the carbamoyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

5-({3-[(4-Chlorophenyl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while substitution reactions can produce a variety of substituted benzothiophene derivatives.

Scientific Research Applications

5-({3-[(4-Chlorophenyl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-5-oxopentanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-({3-[(4-Chlorophenyl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-[(4-Chlorophenyl)carbamoyl]butanoic Acid: Shares the chlorophenyl and carbamoyl groups but differs in the core structure.

    (3-Carbamoyl-5-chlorophenyl)boronic Acid: Contains a similar chlorophenyl group but has a boronic acid moiety instead of the benzothiophene core.

Uniqueness

5-({3-[(4-Chlorophenyl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-5-oxopentanoic acid is unique due to its specific combination of functional groups and the benzothiophene core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H23ClN2O4S

Molecular Weight

434.9 g/mol

IUPAC Name

5-[[3-[(4-chlorophenyl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C21H23ClN2O4S/c1-12-5-10-15-16(11-12)29-21(24-17(25)3-2-4-18(26)27)19(15)20(28)23-14-8-6-13(22)7-9-14/h6-9,12H,2-5,10-11H2,1H3,(H,23,28)(H,24,25)(H,26,27)

InChI Key

KMHYLCRFZNRQDT-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)NC3=CC=C(C=C3)Cl)NC(=O)CCCC(=O)O

Origin of Product

United States

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